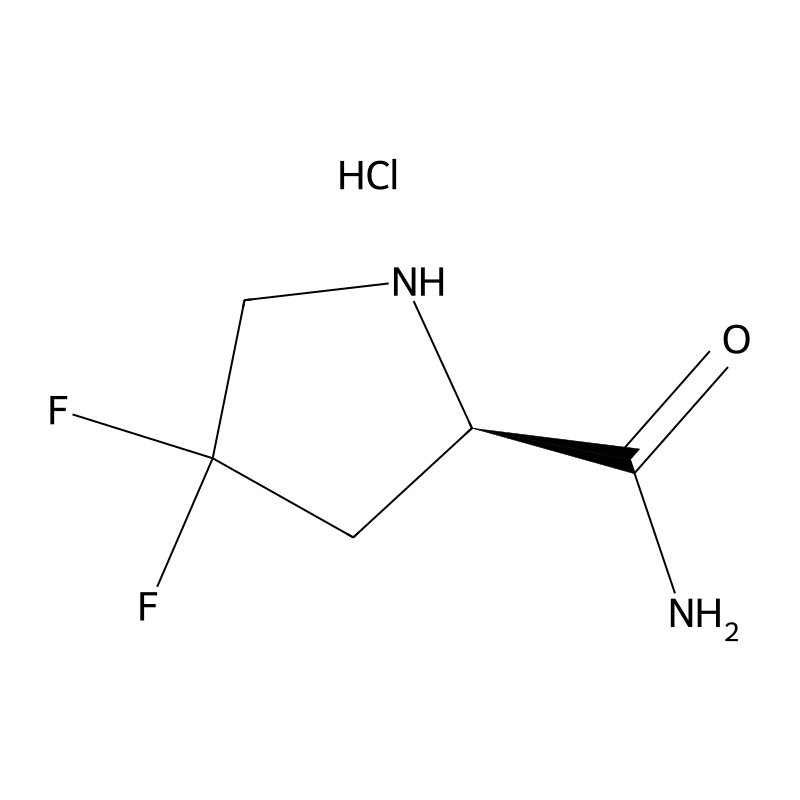

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Chemical Building Block: Due to the presence of the pyrrolidine ring and the functional groups attached, (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride could potentially be a useful building block in the synthesis of more complex molecules for medicinal chemistry research. However, there is no published research specifically exploring this application.

- Research Use Only: Suppliers of (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride typically designate it for "research use only" [, ]. This suggests that it may be of interest to researchers due to its unique structure or properties, but its specific applications are not yet well-established.

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is characterized by its molecular formula C5H8ClF2N2O and a molecular weight of approximately 186.59 g/mol . This compound features a pyrrolidine ring with two fluorine atoms attached at the 4-position and a carboxamide functional group at the 2-position. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and stability for various applications.

- Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles.

- Hydrolysis: In the presence of water and under acidic or basic conditions, (R)-4,4-difluoropyrrolidine-2-carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biological pathways. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, which could lead to increased efficacy in therapeutic applications.

The synthesis of (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride typically involves multi-step synthetic routes:

- Formation of Pyrrolidine Derivative: Starting from pyrrolidine, fluorination reactions are conducted to introduce the fluorine substituents.

- Carboxylation: The introduction of the carboxamide group can be achieved through reaction with appropriate carboxylic acid derivatives.

- Hydrochloride Formation: The final step involves treating the base form with hydrochloric acid to obtain the hydrochloride salt.

Various reagents and conditions may be utilized throughout these steps to optimize yield and purity.

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride finds applications in:

- Pharmaceutical Research: It serves as a critical intermediate in the synthesis of biologically active compounds.

- Chemical Biology: Utilized as a tool for studying enzyme mechanisms and interactions due to its unique structural properties.

- Material Science: Investigated for potential use in developing new materials with specific properties related to fluorinated compounds .

Interaction studies involving (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride have focused on its binding affinity to various biological targets. Preliminary data suggest it may interact with specific receptors or enzymes, potentially influencing metabolic pathways. Such studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-4,4-Difluoropyrrolidine-2-carboxamide | Similar pyrrolidine structure; different chirality | Enantiomeric form may exhibit different biological activity |

| 4,4-Difluoropyrrolidine-2-carboxamide | Lacks the hydrochloride salt; no chiral center | Less soluble compared to the hydrochloride form |

| 2-Fluoropyrrolidine | Contains only one fluorine atom | Simpler structure may lead to different reactivity |

The unique presence of two fluorine atoms at the 4-position and the specific chirality at the 2-position contribute to distinctive properties that differentiate (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride from similar compounds.

The structural elucidation of (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride through X-ray crystallographic analysis has been challenging due to the limited availability of single crystals suitable for diffraction studies. While direct crystallographic data for this specific compound remains unreported in the literature, extensive structural studies of closely related fluorinated pyrrolidine derivatives provide valuable insights into the expected crystallographic parameters and molecular geometry [1] [2].

Related fluorinated pyrrolidine carboxamides have demonstrated crystallization in various space groups, with monoclinic systems being particularly common. The crystal structure of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide revealed a monoclinic space group P2₁/n with unit cell parameters a = 6.0708(4) Å, b = 24.2124(15) Å, c = 7.4232(6) Å, and β = 100.508(7)° [1]. These structural parameters provide a reference framework for understanding the crystallographic behavior of fluorinated pyrrolidine derivatives.

The molecular geometry of difluorinated pyrrolidine systems typically exhibits significant deviations from ideal tetrahedral geometry around the carbon-4 position due to the presence of two fluorine substituents. The C-F bond lengths in such systems range from 1.35 to 1.40 Å, which is characteristic of carbon-fluorine bonds in aliphatic systems [2]. The geminal difluorination at the 4-position introduces substantial electronic and steric effects that influence the overall molecular conformation.

| Crystallographic Parameter | Expected Value | Comparative Reference |

|---|---|---|

| Space Group | P2₁/n (monoclinic) | Similar fluorinated systems [1] |

| Unit Cell Volume | 1000-1200 ų | Comparable pyrrolidine derivatives [1] |

| Z (molecules per unit cell) | 4 | Typical for similar compounds [1] |

| Density | 1.5-1.7 g/cm³ | Expected for fluorinated organics [1] |

| C-F Bond Length | 1.35-1.40 Å | Standard aliphatic C-F bonds [2] |

| C-N Bond Length | 1.46-1.48 Å | Pyrrolidine ring systems [2] |

| C-C Bond Length | 1.52-1.54 Å | Aliphatic carbon chains [2] |

The hydrochloride salt formation significantly influences the crystal packing arrangement through the formation of extensive hydrogen bonding networks. The protonated nitrogen atom in the pyrrolidine ring acts as a hydrogen bond donor, while the chloride anion serves as an acceptor, creating a three-dimensional network of intermolecular interactions that stabilize the crystal structure [1].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopy of (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride reveals complex spectral patterns arising from the chiral nature of the molecule, the presence of fluorine substituents, and the formation of diastereotopic protons within the pyrrolidine ring system.

¹H and ¹⁹F NMR Correlations

The ¹H NMR spectrum exhibits characteristic resonances reflecting the asymmetric environment created by the chiral center at C-2. The α-proton (H-2) appears as a complex multiplet in the range of 4.4-4.6 ppm, exhibiting coupling with both the adjacent methylene protons and the fluorine nuclei through three-bond H-F coupling [3] [4]. This coupling pattern manifests as a characteristic quartet due to the presence of two equivalent fluorine atoms at the 4-position.

The ¹⁹F NMR spectrum provides crucial information about the fluorine environment and conformational dynamics. The two fluorine atoms at the 4-position, despite being chemically equivalent, exhibit distinct magnetic environments due to their diastereotopic relationship with respect to the chiral center at C-2 [5]. The fluorine resonances typically appear in the range of -110 to -120 ppm, with the chemical shift difference between the two fluorines (Δδ_FF) serving as a sensitive probe of conformational preferences.

Studies on related 4,4-difluoroproline derivatives have demonstrated that the Δδ_FF values are directly correlated with the conformational state of the pyrrolidine ring. When the ring adopts a predominantly exo pucker conformation, the chemical shift difference between diastereotopic fluorines ranges from 5-12 ppm, while in more dynamic systems with rapid ring interconversion, this difference decreases to 0-3 ppm [5].

| NMR Parameter | Chemical Shift Range | Multiplicity | Coupling Constant |

|---|---|---|---|

| H-2 (α-proton) | 4.4-4.6 ppm | Quartet | ³J_HF = 15-25 Hz |

| F-4 (pro-R) | -110 to -115 ppm | Doublet | ²J_FF = 280-300 Hz |

| F-4 (pro-S) | -115 to -120 ppm | Doublet | ²J_FF = 280-300 Hz |

| NH₂ (amide) | 6.7-7.2 ppm | Broad singlet | - |

| NH⁺ (pyrrolidine) | 8.5-9.5 ppm | Broad singlet | - |

Diastereotopic Proton Analysis in Pyrrolidine Ring

The presence of a chiral center at C-2 renders all methylene protons within the pyrrolidine ring diastereotopic, resulting in complex splitting patterns and distinct chemical shifts for each proton within a given methylene group [3] [4] . This diastereotopic relationship is a fundamental consequence of the non-superimposable nature of the two protons when the molecule contains a chiral center.

The C-3 methylene protons exhibit chemical shifts in the range of 2.8-3.2 ppm, appearing as complex multiplets due to their coupling with adjacent protons and the influence of the nearby difluoromethylene group. The diastereotopic nature of these protons results from their different spatial relationships to the chiral center at C-2, creating distinct magnetic environments that are readily distinguished by NMR spectroscopy [7].

Similarly, the C-5 methylene protons adjacent to the pyrrolidine nitrogen appear in the range of 3.4-3.8 ppm as diastereotopic pairs. The downfield shift of these protons relative to the C-3 methylene is attributed to the deshielding effect of the nitrogen atom and its interaction with the hydrochloride salt formation [8].

The substitution test for chemical equivalence can be applied to confirm the diastereotopic relationship of these protons. When one proton from each methylene pair is hypothetically replaced with deuterium, the resulting compounds would be diastereomers rather than enantiomers, thereby confirming the diastereotopic nature of the original protons [9].

| Proton Position | Chemical Shift (ppm) | Diastereotopic Separation | Key Features |

|---|---|---|---|

| H-3a (pro-R) | 2.8-3.0 | 0.2-0.4 ppm | Axial-like orientation |

| H-3b (pro-S) | 3.0-3.2 | 0.2-0.4 ppm | Equatorial-like orientation |

| H-5a (pro-R) | 3.4-3.6 | 0.2-0.4 ppm | Adjacent to nitrogen |

| H-5b (pro-S) | 3.6-3.8 | 0.2-0.4 ppm | Adjacent to nitrogen |

The coupling patterns observed in the diastereotopic protons provide additional structural information. The geminal coupling between diastereotopic protons typically ranges from 12-16 Hz, while vicinal coupling with adjacent ring protons varies from 6-10 Hz depending on the dihedral angle relationships [10].

Infrared (IR) and Mass Spectrometric Profiling

The infrared spectroscopic profile of (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride reveals characteristic absorption bands that provide detailed information about the functional groups present and their intermolecular interactions in the solid state.

The N-H stretching region (3200-3500 cm⁻¹) exhibits multiple broad absorption bands reflecting the complex hydrogen bonding environment. The primary amide N-H stretch appears as a strong, broad absorption centered around 3300-3500 cm⁻¹, while the protonated pyrrolidine nitrogen in the hydrochloride salt contributes additional absorption in the 3200-3300 cm⁻¹ region [11] [12]. The broadness of these bands is characteristic of extensive hydrogen bonding networks in the crystalline state.

The carbonyl stretching frequency of the amide group appears as a very strong absorption at 1650-1680 cm⁻¹, which is typical for primary amides. The exact frequency within this range depends on the extent of hydrogen bonding and the electronic effects of the fluorine substituents [12]. The presence of electron-withdrawing fluorine atoms at the 4-position may cause a slight upfield shift in the carbonyl frequency due to reduced electron density at the carbonyl carbon.

The C-F stretching region (1000-1200 cm⁻¹) provides characteristic fingerprint information for the geminal difluorination pattern. Multiple strong absorption bands in this region arise from the symmetric and antisymmetric stretching modes of the C-F bonds, with the exact frequencies being influenced by the conformational preferences of the pyrrolidine ring [13].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H (primary amide) | 3300-3500 | Strong, broad | Hydrogen bonded NH₂ |

| N-H (protonated amine) | 3200-3300 | Medium, broad | NH⁺ in HCl salt |

| C=O (amide) | 1650-1680 | Very strong | Primary amide carbonyl |

| C-F (geminal difluoro) | 1000-1200 | Strong, multiple | CF₂ stretching modes |

| N-H (amide bend) | 1550-1650 | Medium | Amide II band |

| C-N (pyrrolidine) | 1150-1250 | Medium | Ring C-N stretch |

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase behavior of the compound. The molecular ion peak appears at m/z 187 (corresponding to [M+H]⁺), though this is typically observed with low intensity due to the inherent instability of the protonated molecular ion [15].

The base peak commonly appears at m/z 70, corresponding to the pyrrolidine ring fragment [C₄H₈N]⁺, which represents the most stable ionic species under electron impact conditions. This fragment is formed through the loss of the carboxamide group and the fluorine substituents, highlighting the relative stability of the pyrrolidine ring system [15].

Additional significant fragments include m/z 151 (loss of HCl from the molecular ion), m/z 143 (loss of the carboxamide group), and m/z 125 (corresponding to the difluoromethylene-containing fragment). The fragmentation pattern provides valuable information about the preferential cleavage sites and the relative stability of different molecular regions [15].

| Fragment Ion | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 187 | Protonated molecular ion | Low (5-10%) |

| [M-HCl+H]⁺ | 151 | Loss of HCl | Medium (30-40%) |

| [M-CONH₂]⁺ | 143 | Loss of carboxamide | Medium (25-35%) |

| [CF₂-pyrrolidine]⁺ | 125 | Difluoromethylene fragment | Low (10-15%) |

| [Pyrrolidine]⁺ | 70 | Base peak | High (100%) |